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For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion
channel.[1][2][3] With the CAS Registry Number 55476-47-6, this synthetic organic compound
has emerged as a critical tool for investigating the physiological and pathological roles of the
P2X4 receptor.[1] Its significance is particularly noted in preclinical research targeting
neuropathic pain and neuroinflammatory conditions.[4][5] This technical guide provides a
comprehensive overview of PSB-12062, including its chemical and physical properties,
pharmacological profile, mechanism of action, and detailed experimental protocols.

Chemical and Physical Properties

PSB-12062, also known as 10-tosyl-10H-phenoxazine or N-(p-
Methylphenylsulfonyl)phenoxazine, is a synthetic organic compound.[1][6] Its fundamental
properties are summarized in the table below.
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Property Value Reference
CAS Registry Number 55476-47-6 [L1031[7]
Molecular Formula C19H15NO3S [11[7]
Molecular Weight 337.39 g/mol [11[7]

10-(4-
IUPAC Name methylphenyl)sulfonylphenoxa [1]

zine

10-tosyl-10H-phenoxazine, N-

Synonyms (p- [1][6]
methylphenylsulfonyl)phenoxa
zine
Appearance White to beige powder [8]
Melting Point 174-176 °C [1]
Boiling Point 492.1 + 48.0 °C at 760 Torr [1]
Density 1.340 + 0.06 g/cm?3 [1]
Solubility DMSO: 210 mM [1]13]

Store in a cool and dry place.
As a powder, stable for 3 years

Storage [1][2][7]
at -20°C. In solvent, stable for

1 year at -80°C.

Pharmacological Profile

PSB-12062 is characterized as a selective antagonist of the P2X4 receptor, exhibiting an
allosteric mechanism of action.[4][6][9] It demonstrates similar potency across human, rat, and
mouse P2X4 receptors, making it a valuable tool for translational research.[2][10]

Potency and Efficacy

The inhibitory concentration (ICso) of PSB-12062 has been determined in various species,
highlighting its consistent potency.
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Species Receptor ICs0 Value (pM) Reference
Human P2X4 1.38 [2][3]

Rat P2X4 0.928 [5]

Mouse P2X4 1.76 [5]

It is important to note that while PSB-12062 is a potent antagonist, it may not completely block
ATP-induced P2X4-mediated calcium influx at high concentrations (>30 uM).[2][10]

Selectivity

PSB-12062 displays significant selectivity for the P2X4 receptor over other P2X subtypes. It
shows approximately 35-fold greater selectivity for P2X4 compared to P2X1, P2X2, P2X3, and
P2X7 receptors.[2][5][10] At a concentration of 10 uM, PSB-12062 does not show significant
inhibition of human P2X1, P2X2, P2X3, or P2X7 receptors.[11]

Mechanism of Action and Signaling Pathway

PSB-12062 functions as an allosteric antagonist of the P2X4 receptor.[4][6] This means it binds
to a site on the receptor that is distinct from the ATP-binding site, inducing a conformational
change that inhibits the ion channel's opening, even when ATP is bound.

The activation of the P2X4 receptor by its endogenous ligand, ATP, leads to the influx of
cations, primarily Na* and Ca2*.[6] This influx of Ca2* acts as a critical second messenger,
initiating a downstream signaling cascade. A key pathway involves the activation of p38
Mitogen-Activated Protein Kinase (p38 MAPK).[6] The phosphorylation and activation of p38
MAPK, in turn, leads to the synthesis and release of Brain-Derived Neurotrophic Factor
(BDNF).[6] This signaling pathway is particularly relevant in microglia, the resident immune
cells of the central nervous system, and is implicated in processes such as neuroinflammation
and neuropathic pain.[6]

By antagonizing the P2X4 receptor, PSB-12062 effectively blocks the initial Ca2* influx, thereby
preventing the activation of the downstream p38 MAPK/BDNF pathway.
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P2X4 receptor signaling pathway and inhibition by PSB-12062.

Experimental Protocols
Calcium Influx Assay

This protocol is a representative method for assessing the antagonist activity of PSB-12062 on
P2X4 receptors expressed in a recombinant cell line (e.g., HEK293 or 1321N1 astrocytoma
cells).

Materials:

o HEK293 cells stably expressing the human P2X4 receptor

e Culture medium (e.g., DMEM with 10% FBS)

o 96-well black, clear-bottom microplates

o Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
e Fluo-4 AM calcium indicator dye

e PSB-12062 stock solution (in DMSO)

e ATP stock solution (in assay buffer)
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o Fluorescence microplate reader with an injection system

Procedure:

o Cell Seeding: Seed the P2X4-expressing cells into a 96-well plate at a density of 40,000-
60,000 cells per well. Incubate for 24-48 hours to allow for adherence and monolayer
formation.[4]

e Dye Loading: Prepare a 2X working solution of Fluo-4 AM (typically 2-5 uM final
concentration) in assay buffer. Remove the culture medium from the cells and add 100 pL of
the dye solution to each well. Incubate for 45-60 minutes at 37°C or 90 minutes at room
temperature, protected from light.[4]

e Washing: Gently wash the cells twice with 100 uL of assay buffer per well to remove
extracellular dye. After the final wash, add 100 uL of assay buffer to each well.[4]

o Antagonist Incubation: Prepare serial dilutions of PSB-12062 in assay buffer. Add the desired
concentrations of PSB-12062 to the wells and incubate for 15-30 minutes at room
temperature, protected from light.[4]

e Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Establish
a stable baseline fluorescence reading for 10-20 seconds.

o Agonist Addition: Using the plate reader's injector, add a solution of ATP (at a concentration
that elicits a submaximal response, e.g., ECso) to each well.

o Data Acquisition: Continue recording the fluorescence intensity for at least 60-180 seconds
to capture the peak calcium response and its subsequent decay.[4]

o Data Analysis: The antagonist effect of PSB-12062 is determined by the reduction in the
ATP-induced fluorescence signal. The ICso value can be calculated by plotting the
percentage of inhibition against the logarithm of the PSB-12062 concentration and fitting the
data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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